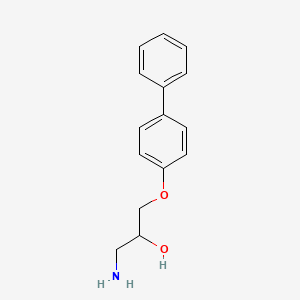
(6-bromopyridin-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-bromopyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 6th position and an acetate group at the 2nd position of the pyridine ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromopyridin-2-yl)methyl acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 2-methylpyridine to form 6-bromo-2-methylpyridine, which is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(6-bromopyridin-2-yl)methyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and thiourea for thiolation. These reactions typically occur under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Substitution Reactions: Products include 6-aminopyridin-2-ylmethyl acetate and 6-thiopyridin-2-ylmethyl acetate.
Oxidation and Reduction: Products vary based on the specific reaction but can include oxidized or reduced forms of the original compound.
Ester Hydrolysis: The primary products are 6-bromopyridin-2-ylmethanol and acetic acid.
Aplicaciones Científicas De Investigación
(6-bromopyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (6-bromopyridin-2-yl)methyl acetate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully understand its molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyridin-2-ylmethyl acetate: Similar structure but with a chlorine atom instead of bromine.
6-Fluoropyridin-2-ylmethyl acetate: Similar structure but with a fluorine atom instead of bromine.
2-Acetoxymethyl-6-bromopyridine: Similar structure but with the acetate group at a different position.
Uniqueness
(6-bromopyridin-2-yl)methyl acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution reactions that may not be as favorable with chlorine or fluorine, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
(6-bromopyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H8BrNO2/c1-6(11)12-5-7-3-2-4-8(9)10-7/h2-4H,5H2,1H3 |
Clave InChI |
GWQUDVZQAICSQN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


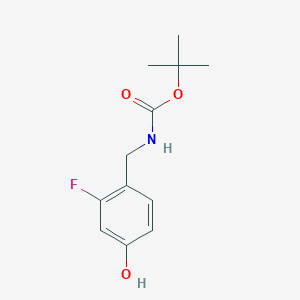

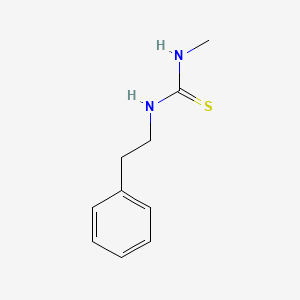


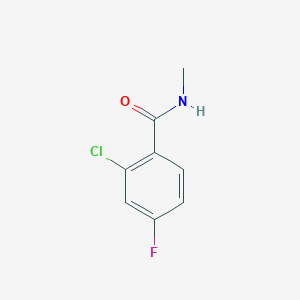
![3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B8730534.png)
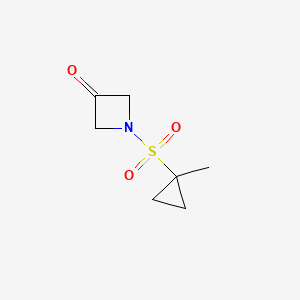
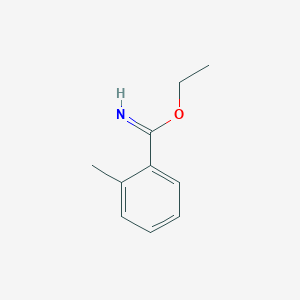
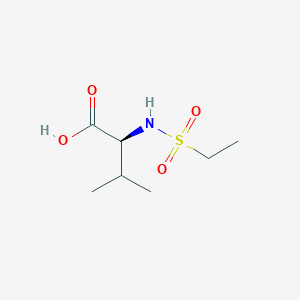
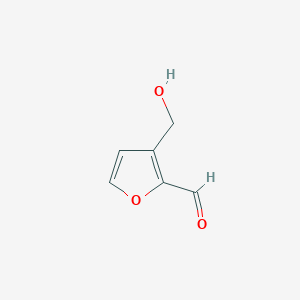
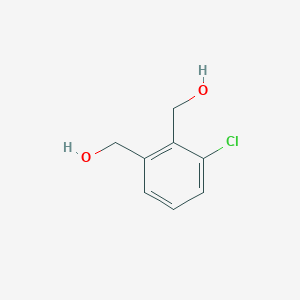
![3-[(1-Ethyl-4-piperidinyl)oxy]aniline](/img/structure/B8730567.png)
